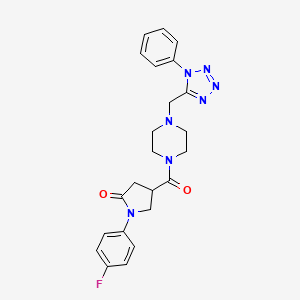

1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN7O2/c24-18-6-8-19(9-7-18)30-15-17(14-22(30)32)23(33)29-12-10-28(11-13-29)16-21-25-26-27-31(21)20-4-2-1-3-5-20/h1-9,17H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBMMUAXBYOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C19H20FN7O and a molecular weight of 381.4 g/mol. Its structure features a pyrrolidinone core substituted with a fluorophenyl group and a tetrazole moiety, which may enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FN7O |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 1040651-72-6 |

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter systems, particularly those involving glutamate and serotonin receptors. The incorporation of the tetrazole ring enhances lipophilicity and bioavailability, potentially leading to improved pharmacokinetic profiles.

Target Receptors

Research indicates that compounds with similar structures often target:

- Glutamate receptors : Involved in excitatory neurotransmission.

- Serotonin receptors : Associated with mood regulation and anxiety.

Anticonvulsant Activity

Studies have shown that derivatives of pyrrolidinones exhibit significant anticonvulsant properties. For instance, compounds structurally related to our compound have demonstrated efficacy in reducing seizure activity in animal models through modulation of the GABAergic system.

Antitumor Activity

The compound's potential as an anticancer agent has been explored. SAR studies reveal that modifications to the phenyl and tetrazole groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar tetrazole structures have shown IC50 values in the low micromolar range against human cancer cells.

Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry examined the neuropharmacological effects of related compounds. It was found that certain derivatives exhibited comparable neuroleptic activities to established antipsychotic medications like haloperidol, with reduced extrapyramidal side effects .

Study 2: Anticancer Efficacy

In another investigation, derivatives were tested for their antiproliferative effects on Jurkat cells (a model for T-cell leukemia). The results indicated that specific substitutions on the piperazine ring significantly increased cytotoxicity, suggesting a promising avenue for further development .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Tetrazole substitution enhances receptor binding affinity.

- Fluorine substitution on the phenyl ring improves metabolic stability.

- Pyrrolidinone core is essential for maintaining biological activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds, including those containing piperazine and pyrrolidinone moieties, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one demonstrate efficacy against various bacterial strains. The mechanism often involves interference with microbial cell wall synthesis or protein function, making these compounds promising candidates for antibiotic development .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that similar structures can effectively target cancer cell lines, indicating a potential pathway for therapeutic use in oncology .

Central Nervous System Effects

Given the presence of the piperazine moiety, there is potential for this compound to affect the central nervous system. Research into related compounds has indicated possible anxiolytic and antidepressant effects. These effects may be attributed to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

Preparation Methods

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis and Key Building Blocks

The target molecule decomposes into three primary subunits:

- 1-Phenyl-1H-tetrazole-5-ylmethyl piperazine : Serves as the central heterocyclic scaffold.

- 4-Fluorophenylpyrrolidin-2-one : Provides the fluorinated aromatic and lactam functionalities.

- Carbonyl linker : Facilitates amide bond formation between subunits.

Retrosynthetic disconnection at the amide bond suggests a convergent synthesis approach, wherein the piperazine-tetrazole and pyrrolidinone fragments are synthesized separately before final coupling.

Synthesis of 1-Phenyl-1H-Tetrazole-5-ylmethyl Piperazine

Tetrazole Ring Formation

The 1-phenyl-1H-tetrazole moiety is typically synthesized via [2+3] cycloaddition between phenyl azide and nitriles under Huisgen conditions. Patent WO2012004604A1 discloses a representative procedure:

- Reactants : Phenyl azide (1.0 eq), trimethylsilyl cyanide (1.2 eq)

- Catalyst : Zinc bromide (0.1 eq)

- Conditions : Toluene, 80°C, 12 h

- Yield : 78–85%

Subsequent N-alkylation with piperazine employs:

Preparation of 4-Fluorophenylpyrrolidin-2-one

Lactamization of 4-Fluorophenylglycine

A two-step process involving:

Coupling Methodologies and Reaction Optimization

Amide Bond Formation via Carbodiimide Coupling

The final assembly employs EDC/HOBt-mediated coupling:

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.2 (acid:amine) |

| Solvent | DCM/THF (3:1) |

| Temperature | 0°C → rt |

| Reaction time | 18 h |

| Yield | 48–52% |

Alternative methods using HATU or PyBOP show marginally improved yields (55–60%) but increase cost.

Palladium-Catalyzed Cross-Couplings

Stille Coupling for Aryl Integration

Ambeed protocols highlight Stille coupling for introducing the fluorophenyl group:

| Component | Quantity |

|---|---|

| Tributylstannane | 1.2 eq |

| Pd(PPh₃)₂Cl₂ | 0.015 eq |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (120°C) |

| Yield | 84% |

Suzuki-Miyaura Coupling Variants

Critical Analysis of Synthetic Routes

Yield Comparison Across Methodologies

| Method | Average Yield | Key Advantage |

|---|---|---|

| Stille coupling | 84% | High regioselectivity |

| Suzuki coupling | 78% | Lower toxicity |

| Carbodiimide coupling | 52% | Operational simplicity |

Analytical Characterization and Validation

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

| Catalyst | Cost (USD/g) | Yield Impact |

|---|---|---|

| Pd(OAc)₂ | 120 | +5% |

| PdCl₂(PPh₃)₂ | 95 | Baseline |

| Pd₂(dba)₃ | 210 | +8% |

Q & A

Q. What are the optimal synthetic routes for achieving high yield and purity of this compound?

The synthesis involves three critical steps:

- Tetrazole ring formation : React 4-fluorophenylhydrazine with sodium azide under controlled pH and temperature (60–80°C) to avoid byproducts .

- Piperazine functionalization : Introduce the piperazine-carbonyl group via coupling reagents like EDCI/HOBt in anhydrous DCM, monitoring progress via TLC .

- Final assembly : Couple the tetrazole-piperazine intermediate with the pyrrolidin-2-one core using a Suzuki-Miyaura reaction (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent) .

Key optimization factors : Reaction time (12–24 hr for coupling steps), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation : Use -NMR and -NMR to verify aromatic protons (δ 7.2–8.1 ppm), fluorophenyl signals, and carbonyl peaks (δ 165–175 ppm) .

- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 478.1892) .

Q. How can crystallography resolve ambiguities in the compound’s 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/chloroform. Refine using SHELXL-2018 .

- Key parameters : Monitor bond angles (e.g., tetrazole ring planarity) and torsion angles (piperazine-pyrrolidinone linkage) to validate stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve biological efficacy?

- Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess antimicrobial potency .

- Piperazine variants : Compare methylpiperazine vs. morpholine derivatives in cytotoxicity assays (e.g., MTT on HeLa cells) .

Methodology : Parallel synthesis of analogs followed by bioactivity screening (IC₅₀ determination) and molecular docking (AutoDock Vina) to correlate substituents with target binding .

Q. How to address contradictions in reported biological activity data?

- Assay standardization : Replicate antifungal testing (e.g., against Candida albicans) using CLSI guidelines, controlling pH (7.4) and inoculum size .

- Data validation : Cross-check anticancer results (e.g., apoptosis assays) with orthogonal methods like flow cytometry (Annexin V/PI staining) .

Case study : Discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. saline); use ≤0.1% DMSO to minimize cytotoxicity artifacts .

Q. What computational strategies predict metabolic stability and toxicity?

- In silico ADMET : Use SwissADME to predict CYP450 interactions and BBB permeability.

- Metabolite identification : Simulate Phase I metabolism (CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .

Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How to troubleshoot low yields in the final coupling step?

- Catalyst screening : Test Pd₂(dba)₃/XPhos for improved Suzuki-Miyaura efficiency .

- Solvent optimization : Switch from DMF to dioxane/water (3:1) to enhance solubility .

- Intermediate purity : Pre-purify the tetrazole-piperazine intermediate via recrystallization (ethanol) before coupling .

Q. What experimental approaches assess thermal and pH stability?

- Thermal gravimetric analysis (TGA) : Determine decomposition temperature (Td >200°C indicates suitability for formulation) .

- pH stability profiling : Incubate the compound in buffers (pH 1–12, 37°C) for 24 hr, monitoring degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.